molecular formula C11H11NO B14204266 N-(Buta-1,3-dien-2-yl)benzamide CAS No. 857487-86-6

N-(Buta-1,3-dien-2-yl)benzamide

Cat. No.: B14204266
CAS No.: 857487-86-6
M. Wt: 173.21 g/mol
InChI Key: QDPVQOCKAOZQFW-UHFFFAOYSA-N
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Description

N-(Buta-1,3-dien-2-yl)benzamide is an organic compound with the molecular formula C11H11NO It is a benzamide derivative where the benzamide group is substituted with a buta-1,3-dien-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Buta-1,3-dien-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Buta-1,3-dien-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(Buta-1,3-dien-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Buta-1,3-dien-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA) in bacterial cells, leading to antibacterial effects . Additionally, they may interact with enzymes and receptors involved in various biological processes, contributing to their therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Buta-2,3-dien-1-yl)benzamide
  • N-(Buta-1,3-dien-2-yl)-4-fluorobenzamide
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

N-(Buta-1,3-dien-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

857487-86-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

N-buta-1,3-dien-2-ylbenzamide

InChI

InChI=1S/C11H11NO/c1-3-9(2)12-11(13)10-7-5-4-6-8-10/h3-8H,1-2H2,(H,12,13)

InChI Key

QDPVQOCKAOZQFW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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